![molecular formula C30H21N B8205754 9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B8205754.png)
9-[4-(4-phenylphenyl)phenyl]carbazole
Vue d'ensemble
Description
9-[4-(4-phenylphenyl)phenyl]carbazole is an organic compound with the molecular formula C24H17N. It is known for its excellent thermal stability and electronic properties, making it a valuable material in various scientific and industrial applications. This compound is particularly noted for its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its efficient electron transport capabilities .
Applications De Recherche Scientifique
9-[4-(4-phenylphenyl)phenyl]carbazole has a wide range of scientific research applications:
Optoelectronics: It is widely used in the fabrication of OLEDs due to its excellent electron transport properties and thermal stability.
Photovoltaics: This compound is also utilized in organic photovoltaic cells as a hole-transport material, enhancing the efficiency of solar energy conversion.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Electroluminescent Devices: The compound is employed in electroluminescent devices, contributing to the development of high-performance display technologies.
Méthodes De Préparation
The synthesis of 9-[4-(4-phenylphenyl)phenyl]carbazole can be achieved through several methods:
Analyse Des Réactions Chimiques
9-[4-(4-phenylphenyl)phenyl]carbazole undergoes various chemical reactions, including:
Mécanisme D'action
The mechanism of action of 9-[4-(4-phenylphenyl)phenyl]carbazole in optoelectronic devices involves its ability to transport electrons efficiently. The compound’s molecular structure allows for the delocalization of electrons across the conjugated system, facilitating electron mobility. This property is crucial for the performance of OLEDs and other electronic devices, as it enhances charge carrier injection and transport .
Comparaison Avec Des Composés Similaires
9-[4-(4-phenylphenyl)phenyl]carbazole can be compared with other similar compounds such as:
9-phenylcarbazole: While both compounds have carbazole as the core structure, this compound has additional phenyl groups, which enhance its electron transport properties.
9,9’-bicarbazole: This compound consists of two carbazole units linked together, offering different electronic properties compared to this compound.
Polycarbazole: A polymeric form of carbazole, polycarbazole exhibits excellent conductivity and is used in various electronic applications.
Propriétés
IUPAC Name |
9-[4-(4-phenylphenyl)phenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21N/c1-2-8-22(9-3-1)23-14-16-24(17-15-23)25-18-20-26(21-19-25)31-29-12-6-4-10-27(29)28-11-5-7-13-30(28)31/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUKVPBLTTUDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



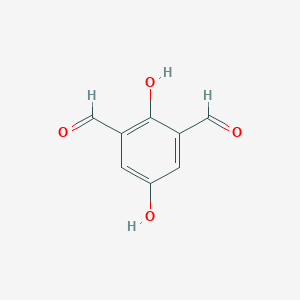
![5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B8205681.png)
![rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B8205691.png)

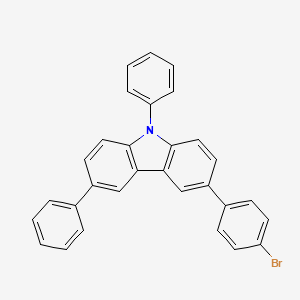
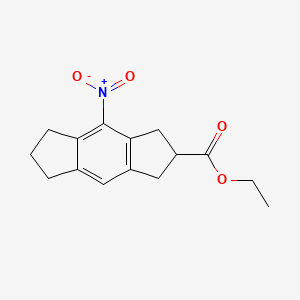
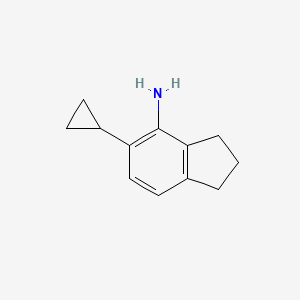
![rel-6-(tert-Butyl) 7a-methyl (4aS,7aS)-tetrahydropyrano[2,3-c]pyrrole-6,7a(2H,7H)-dicarboxylate](/img/structure/B8205735.png)
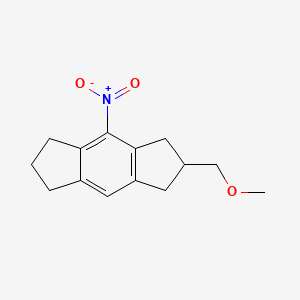
![N-(9,9'-Spirobi[fluoren]-2-yl)-N,9-diphenyl-9H-carbazol-2-amine](/img/structure/B8205745.png)
![(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione](/img/structure/B8205750.png)
![2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine](/img/structure/B8205764.png)
![1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B8205769.png)
